
6-Bromo-3-chloro-2-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-chloro-2-hydroxybenzoic acid is an organic compound with the molecular formula C7H4BrClO3 It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and hydroxyl groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-chloro-2-hydroxybenzoic acid typically involves the bromination and chlorination of 2-hydroxybenzoic acid (salicylic acid). The process can be carried out through electrophilic aromatic substitution reactions. The hydroxyl group on the benzene ring directs the incoming bromine and chlorine atoms to the ortho and para positions relative to itself.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The reaction conditions often include the use of bromine and chlorine reagents in the presence of catalysts or under controlled temperature and pressure conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-3-chloro-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The bromine and chlorine atoms can be reduced to form dehalogenated products.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can be employed.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dehalogenated benzoic acids.
Substitution: Formation of substituted benzoic acids with different functional groups.
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-chloro-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Bromo-3-chloro-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Similar Compounds:
- 2-Bromo-3-chloro-6-hydroxybenzoic acid
- 3-Bromo-2-chloro-6-hydroxybenzoic acid
- 4-Bromo-3-hydroxybenzoic acid
Comparison: this compound is unique due to the specific positions of the bromine, chlorine, and hydroxyl groups on the benzene ring. This unique arrangement can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C7H4BrClO3 |
|---|---|
Molekulargewicht |
251.46 g/mol |
IUPAC-Name |
6-bromo-3-chloro-2-hydroxybenzoic acid |
InChI |
InChI=1S/C7H4BrClO3/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,10H,(H,11,12) |
InChI-Schlüssel |
XZGAOTIYNLVOPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1Cl)O)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


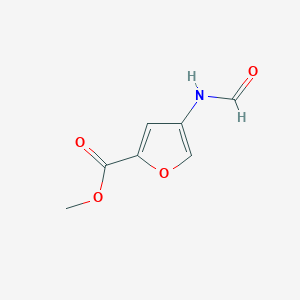
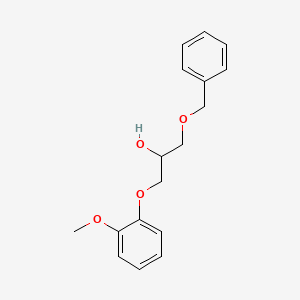

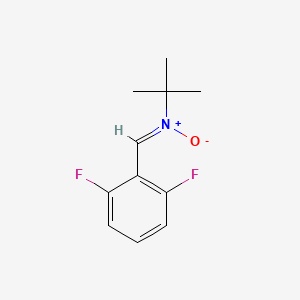
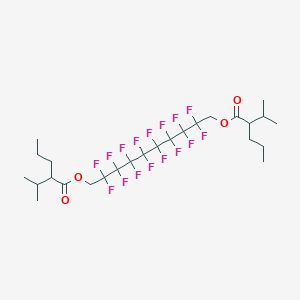
![(5-(4,4-Bis(2-ethylhexyl)-2-(trimethylstannyl)-4H-indeno[1,2-b]thiophen-6-yl)thiophen-2-yl)trimethylstannane](/img/structure/B12850603.png)
![4-({5-Fluoro-4-[2-Methyl-1-(Propan-2-Yl)-1h-Imidazol-5-Yl]pyrimidin-2-Yl}amino)-N-[2-(Piperidin-1-Yl)ethyl]benzamide](/img/structure/B12850605.png)
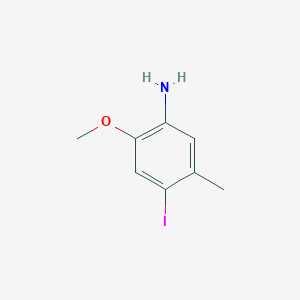
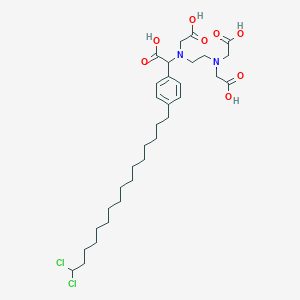
![1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene](/img/structure/B12850641.png)
